3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
Overview
Description
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1240525-76-1 . It has a molecular weight of 177.63 . The compound is typically a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This gram-scale cyclopropanation reaction of maleimides provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a white to yellow solid at room temperature . It has a molecular weight of 177.63 .Scientific Research Applications
1. Synthesis of 3-Azabicyclo Derivatives
3-Azabicyclo[3.2.0]heptane derivatives, including 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its 7-substituted variants, have been synthesized as γ-aminobutyric acid analogues. These compounds were developed through a sensitized intermolecular [2+2] photocycloaddition of maleic anhydride with N-protected 3-pyrroline, serving as key components in the synthesis process (Petz & Wanner, 2013).
2. Conformationally Restricted Analogues
Conformationally restricted nonchiral pipecolic acid analogues, such as 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, have been synthesized. These compounds are practical syntheses with reasonable yields, and the synthetic schemes are short and efficient (Radchenko et al., 2009).
3. Building Blocks in Medicinal Chemistry
3-Azabicyclo[4.1.0]heptane-1-carboxylic acid, a derivative of 3-azabicyclo, has been synthesized through various approaches. Its bicyclic nature and conformational constraints make it a useful building block in medicinal chemistry, particularly for the synthesis of unnatural amino acids (Napolitano et al., 2010).
4. Enantiopure Analogues Synthesis
The synthesis of enantiopure analogues of 3-hydroxyproline and its derivatives, including 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, has been reported. These novel restricted analogues are synthesized starting from the Diels–Alder reaction and have key steps like base-promoted internal nucleophilic displacement, making them valuable ketones used as precursors for various compounds (Avenoza et al., 2002).
5. Nonchiral Bicyclic β-Amino Acid Synthesis
Scalable synthesis has been developed for 3,5-methanonipecotic acid (3-azabicyclo[3.1.1]heptane-1-carboxylic acid), a conformationally constrained nonchiral β-amino acid. This compound is potentially useful in peptide engineering and peptidomimetic drug design, and its synthesis involves a retrosynthetic strategy based on disconnections exclusively within the symmetry planes of the target and intermediate molecules (Tymtsunik et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)6-4-1-5(6)3-8-2-4;/h4-6,8H,1-3H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSINJOVEHJXAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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